molecular formula C15H11IN2O2 B7541280 2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole

Cat. No. B7541280
M. Wt: 378.16 g/mol
InChI Key: KPUBZAVUSRCGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains both an iodine atom and a dioxin ring system. The unique structure of this molecule makes it a promising candidate for a variety of research applications.

Mechanism of Action

The mechanism of action of 2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is not fully understood. However, it is believed that the compound works by interfering with the DNA replication process in cancer cells. This interference ultimately leads to cell death and the inhibition of tumor growth.
Biochemical and Physiological Effects
In addition to its potential as a cancer treatment, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound has antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole in lab experiments is its unique structure. The iodine atom and dioxin ring system make this compound a useful tool for studying a variety of biological processes. However, one limitation of using this compound is its complex synthesis process. This may make it difficult for researchers to obtain the necessary quantities of the compound for their experiments.

Future Directions

There are many potential future directions for the study of 2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole. One area of research that has shown promise is in the development of new cancer treatments. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its potential as a cancer therapy. Additionally, this compound may have applications in the treatment of other diseases, such as oxidative stress-related and inflammatory diseases. Further research is needed to fully explore these potential applications.

Synthesis Methods

The synthesis of 2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole is a complex process that requires specialized knowledge and equipment. One common method for synthesizing this compound involves the use of a palladium-catalyzed coupling reaction between an aryl iodide and a dioxin-containing compound. This method has been shown to be effective in producing high yields of the desired product.

Scientific Research Applications

2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole has been studied for a variety of scientific research applications. One area of research that has shown promise is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, making it a potential candidate for further drug development.

properties

IUPAC Name

2-(2-iodophenyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IN2O2/c16-10-4-2-1-3-9(10)15-17-11-7-13-14(8-12(11)18-15)20-6-5-19-13/h1-4,7-8H,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUBZAVUSRCGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)N=C(N3)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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